N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine
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Overview
Description
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine typically involves the following steps:
Formation of 6-chloroindole: This can be achieved through the cyclization of ortho-substituted anilines or halobenzenes, followed by chlorination.
Acetylation: The 6-chloroindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Beta-Alanine: The acetylated 6-chloroindole is coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-ylacetyl)-L-lysine: Another indole derivative with a similar structure but different biological activities.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: A compound with similar indole moiety but different functional groups and applications.
Uniqueness
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine is unique due to the presence of the 6-chloroindole moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
3-[[2-(6-chloroindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-9-4-6-16(11(9)7-10)8-12(17)15-5-3-13(18)19/h1-2,4,6-7H,3,5,8H2,(H,15,17)(H,18,19) |
InChI Key |
YQNIQJWZTZPECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
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